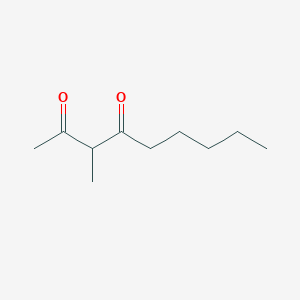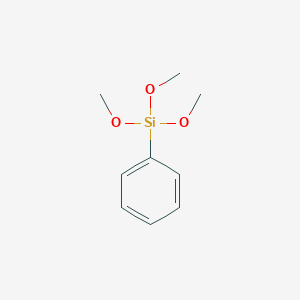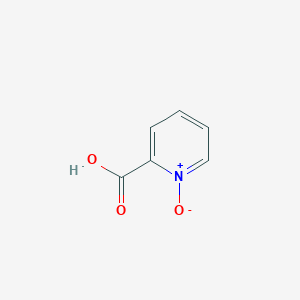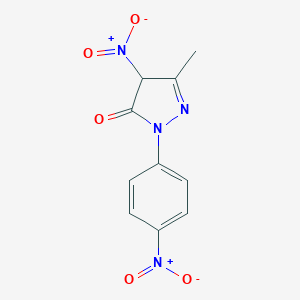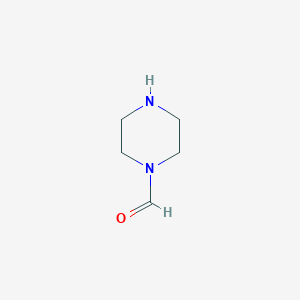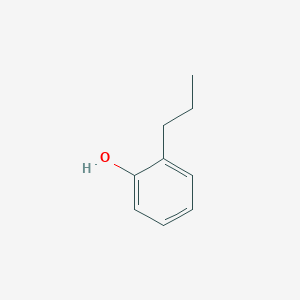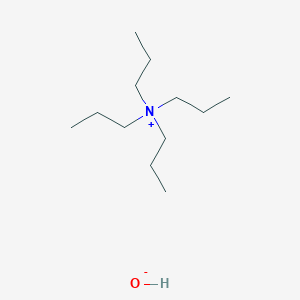
四丙基铵氢氧化物
描述
Tetrapropylammonium hydroxide is a quaternary ammonium compound primarily used as a structure-directing agent for the preparation of molecular sieves and zeolites . It is a simple, affordable, and readily available quaternary ammonium base .
Synthesis Analysis
TPAOH is used in the synthesis of various materials. For instance, it is used in the synthesis of hierarchical ZSM-5 zeolite using a natural polymer, soluble starch, as a mesotemplate . Another study used TPAOH and cetyltrimethylammonium bromide (CTAB) as dual templates to synthesize a modified ZSM-5 zeolite .Molecular Structure Analysis
The molecular formula of TPAOH is C12H29NO . Its average mass is 203.365 Da and its monoisotopic mass is 203.224915 Da .Chemical Reactions Analysis
TPAOH has been used in various chemical reactions. For example, it was used to modify the microporous HZSM-5 zeolite, which was then applied in the reaction between 2,5-dimethylfuran and ethanol . Another study used TPAOH in the methanol to aromatics (MTA) reaction .Physical And Chemical Properties Analysis
TPAOH is a clear colorless solution . It has a density of 1.00 g/mL at 20 °C . It is miscible with strong electrolytes and water .科学研究应用
Structure-Directing Agent in Zeolite Production
TPAOH is widely used as a structure-directing agent to produce zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts . The role of TPAOH in zeolite synthesis is crucial as it helps in organizing the framework of the zeolite crystals during their formation.
Precursor for Nanotube Synthesis
Researchers have found TPAOH to be an effective precursor for synthesizing nanotubes . Nanotubes, particularly carbon nanotubes, have remarkable electrical, thermal, and mechanical properties that make them suitable for various applications, including in nanotechnology, electronics, and materials science.
Phase Transfer Catalyst in Organic Synthesis
TPAOH serves as a phase transfer catalyst in organic synthesis processes . It facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful when reactants are in different phases (solid-liquid or liquid-liquid) and are otherwise difficult to react.
Surface-Active Agent
As a surface-active agent, TPAOH reduces surface tension between two liquids or between a liquid and a solid . This property is beneficial in various industries, including detergents, emulsions, and dispersing agents.
Intermediate in Chemical Synthesis
TPAOH is used as an intermediate in the synthesis of other chemical compounds . Its reactivity and stability make it suitable for various chemical reactions where it can be transformed into other valuable compounds.
Ion Exchange Agent
In ion exchange processes, TPAOH can act as an agent that facilitates the exchange of ions between two electrolytes or between an electrolyte solution and a complex . This application is significant in water treatment, chemical analysis, and medical therapies.
Textile and Paper Product Softener
Due to its softening properties, TPAOH is used to treat textiles and paper products . It helps in improving the texture and handling properties of these materials.
Curing Accelerators
TPAOH finds application as a curing accelerator in various industrial processes . It speeds up the curing time of materials such as plastics, rubber, and coatings.
作用机制
Target of Action
Tetrapropylammonium hydroxide (TPAOH) is a quaternary ammonium base . Its primary targets are zeolites and molecular sieves . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Molecular sieves are materials with pores of uniform size. These pore diameters are similar in size to small molecules, and thus large molecules cannot enter or be adsorbed, while smaller molecules can .
Mode of Action
TPAOH acts as a structure-directing agent in the synthesis of zeolites . It guides the arrangement of zeolite’s framework structure during synthesis. It also acts as a phase transfer catalyst in organic synthesis , facilitating the migration of a reactant from one phase into another phase where reaction occurs.
Result of Action
The primary result of TPAOH’s action is the successful synthesis of zeolites with desired structural properties . In organic synthesis, it can improve the efficiency of reactions by facilitating phase transfer .
Action Environment
The action of TPAOH can be influenced by various environmental factors. For instance, the concentration of TPAOH can affect the size and shape of the zeolites produced . The temperature and pH of the reaction environment may also impact its efficacy as a phase transfer catalyst . Its stability could be affected by exposure to air, light, or heat.
安全和危害
属性
IUPAC Name |
tetrapropylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKDVINWQNWFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052107 | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 40% Aqueous solution: Yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrapropylammonium hydroxide | |
CAS RN |
4499-86-9 | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPROPYLAMMONIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T686LUY7NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetrapropylammonium hydroxide?
A1: The molecular formula of tetrapropylammonium hydroxide is C12H29NO, and its molecular weight is 203.37 g/mol.
Q2: Is there any spectroscopic data available for tetrapropylammonium hydroxide?
A2: While the provided abstracts don't specify spectroscopic data for tetrapropylammonium hydroxide itself, they frequently mention characterization techniques used for materials synthesized with it. These techniques include X-ray diffraction (XRD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , , , , , , , , , , , , , , , , , , , , , , ], and nuclear magnetic resonance spectroscopy (NMR) [, , , , , , , , , , , , , , , , , , , , ]. These techniques are used to analyze the structure, composition, and properties of materials, indirectly providing information about tetrapropylammonium hydroxide's role in their formation.
Q3: What is the role of tetrapropylammonium hydroxide in zeolite synthesis?
A3: Tetrapropylammonium hydroxide acts as a structure-directing agent (SDA) or template in the synthesis of zeolites [, , , , , , , , , , , , , , , , , , , , , , , ], guiding the formation of the desired pore structure by influencing crystal growth.
Q4: How does the concentration of tetrapropylammonium hydroxide affect zeolite synthesis?
A4: The concentration of tetrapropylammonium hydroxide plays a crucial role in controlling the size and morphology of zeolite crystals [, , , , , , , , , , , , , ]. Higher concentrations can lead to smaller crystal sizes and different morphologies like hierarchical structures with enhanced surface area [, , , , , , , , , , , , , ].
Q5: Can tetrapropylammonium hydroxide be used to modify existing zeolite structures?
A5: Yes, tetrapropylammonium hydroxide can be used to post-synthetically modify existing zeolite structures [, , , , , , , , , , , , , ], introducing mesoporosity or altering the acidity of the zeolite.
Q6: Is tetrapropylammonium hydroxide compatible with other materials besides zeolites?
A6: Research indicates compatibility with various materials. For example, it's used in the synthesis of nickel phosphate nanoparticles [] and titanium silicon molecular sieves [, ].
Q7: What are the catalytic applications of materials synthesized with tetrapropylammonium hydroxide?
A7: Zeolites and other materials synthesized with tetrapropylammonium hydroxide find applications in various catalytic reactions, including hydrodeoxygenation of fatty acids and esters [], methanol-to-propylene conversion [, ], thiophene alkylation [], hydroxylation of phenol [], ammoxidation of methyl ethyl ketone [], and oxidative desulfurization of fuels [, ].
Q8: How does the hierarchical structure of zeolites synthesized with tetrapropylammonium hydroxide influence their catalytic performance?
A8: The hierarchical structure of zeolites, with interconnected micropores and mesopores, enhances mass transport and accessibility of active sites [, , , , , , , , , , , ], leading to improved catalytic activity, selectivity, and stability in various reactions [, , , , , , , , , , , ].
Q9: Have computational methods been used to study tetrapropylammonium hydroxide?
A9: Yes, COSMO-RS (Conductor-like Screening Model for Real Solvents) calculations were employed to study the interactions between water and ammonium-based ionic liquids, including tetrapropylammonium hydroxide []. This method helps to predict and understand the thermodynamic properties of these systems.
Q10: What insights have MD simulations provided about tetrapropylammonium hydroxide?
A10: Classical molecular dynamics (MD) simulations have revealed microscopic structural and dynamic heterogeneities in tetrapropylammonium hydroxide []. These simulations provided insights into domain formation, ion diffusion, and the overall sluggish dynamics of the ionic liquid.
Q11: How does the alkyl chain length of tetraalkylammonium hydroxides affect their properties?
A11: Studies show that increasing the alkyl chain length of tetraalkylammonium hydroxides influences their interaction with solvents [, ]. For instance, shorter alkyl chain lengths, like in tetrapropylammonium hydroxide, result in stronger interactions with solvents like water and N,N-dimethylacetamide [, ]. This difference in interaction strength can affect the properties and applications of these compounds.
Q12: Are there concerns regarding the stability of tetrapropylammonium hydroxide?
A12: Research suggests that tetrapropylammonium hydroxide can decompose during electrochemical cycling in battery applications, producing propylamine and propene []. This decomposition highlights the importance of considering the stability of tetrapropylammonium hydroxide in specific applications and exploring potential stabilization strategies.
Q13: Are there specific SHE (Safety, Health, and Environment) regulations concerning tetrapropylammonium hydroxide?
A13: While the provided abstracts don't directly address specific SHE regulations, it's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using tetrapropylammonium hydroxide responsibly.
Q14: What analytical techniques are commonly used to characterize materials synthesized with tetrapropylammonium hydroxide?
A14: Researchers frequently employ techniques like X-ray diffraction (XRD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , , , , , , , , , , , , , , , , , , , , , , ], nitrogen adsorption-desorption isotherms [, , , , , , , , , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , , , , , , , , , , , , , , , , ], and transmission electron microscopy (TEM) [, , , , , , , , , , , , , , ] to analyze materials synthesized with tetrapropylammonium hydroxide. These techniques provide valuable insights into the structure, morphology, and porosity of the resulting materials.
Q15: What is known about the solubility of tetrapropylammonium hydroxide?
A15: Tetrapropylammonium hydroxide is highly soluble in water [, ]. This solubility makes it a suitable structure-directing agent in hydrothermal synthesis of zeolites, where aqueous solutions are commonly used.
Q16: Are there any alternatives to tetrapropylammonium hydroxide in zeolite synthesis?
A16: Yes, alternative templates or structure-directing agents exist for zeolite synthesis, including other tetraalkylammonium compounds like tetraethylammonium hydroxide [, ] and tetrabutylammonium hydroxide [, ], as well as other organic molecules and polymers. The choice of template influences the resulting zeolite structure and properties.
Q17: How does sodium hydroxide compare to tetrapropylammonium hydroxide in modifying zeolites?
A17: Sodium hydroxide is another common agent used for zeolite modification, but it can have different effects compared to tetrapropylammonium hydroxide. For instance, tetrapropylammonium hydroxide tends to be more effective in creating mesopores while preserving the zeolite framework, whereas sodium hydroxide might lead to more significant structural changes or amorphization []. The specific application and desired modification dictate the choice between these agents.
Q18: What are the typical methods for removing tetrapropylammonium hydroxide from synthesized zeolites?
A18: Common methods for removing tetrapropylammonium hydroxide templates from synthesized zeolites include calcination (heating in air) [] and low-temperature hydrocracking []. Calcination burns off the organic template, while hydrocracking breaks it down in a reducing atmosphere. The choice of method depends on factors like the zeolite's thermal stability and desired properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




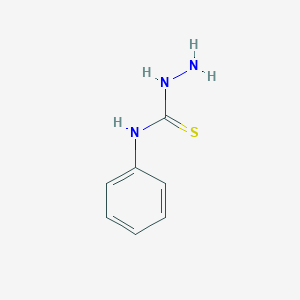


![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)
